molecular formula C18H24N2O12 B12290281 Methyl 4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate

Methyl 4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate

Cat. No.: B12290281
M. Wt: 460.4 g/mol
InChI Key: UYMDUGWMVDDTFR-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, nitro, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate typically involves multiple stepsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate undergoes various types of chemical reactions including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the nitro group can yield amines.

Scientific Research Applications

Methyl 4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxane derivatives with functional groups such as hydroxyl, nitro, and carboxylate groups. Examples include:

  • Methyl 4-hydroxy-2-(4-nitrophenoxy)oxane-2-carboxylate
  • Methyl 5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)oxane-2-carboxylate

Uniqueness

Methyl 4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate is unique due to its specific combination of functional groups and their spatial arrangement. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H24N2O12

Molecular Weight

460.4 g/mol

IUPAC Name

methyl 4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate

InChI

InChI=1S/C18H24N2O12/c1-30-17(27)18(31-10-4-2-9(3-5-10)20(28)29)6-11(23)14(19-13(25)8-22)16(32-18)15(26)12(24)7-21/h2-5,11-12,14-16,21-24,26H,6-8H2,1H3,(H,19,25)

InChI Key

UYMDUGWMVDDTFR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(C(C(O1)C(C(CO)O)O)NC(=O)CO)O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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